molecular formula C11H12O2 B3273691 2-(Benzofuran-2-yl)propan-2-ol CAS No. 59302-96-4

2-(Benzofuran-2-yl)propan-2-ol

Cat. No.: B3273691
CAS No.: 59302-96-4
M. Wt: 176.21 g/mol
InChI Key: BXYFVUSELGSLBD-UHFFFAOYSA-N
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Description

2-(Benzofuran-2-yl)propan-2-ol is an organic compound with the molecular formula C11H12O2. It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring.

Scientific Research Applications

2-(Benzofuran-2-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for 2-(Benzofuran-2-yl)propan-2-ol is not mentioned in the search results, benzofuran derivatives have been found to exhibit a wide range of biological activities . They have been used in the treatment of skin diseases such as cancer or psoriasis . They have also emerged as a pharmacophore of choice for designing antimicrobial agents .

Safety and Hazards

The compound is classified under GHS07 for safety . It may cause serious eye irritation, respiratory irritation, and drowsiness or dizziness . It is recommended to keep the compound away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Future Directions

Benzofuran and its derivatives, including 2-(Benzofuran-2-yl)propan-2-ol, are gaining attention in the field of drug discovery . They have shown potential as efficient antimicrobial candidates . Future research will likely focus on further exploring the therapeutic potential of these compounds for the treatment of microbial diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzofuran-2-yl)propan-2-ol typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Benzofuran-2-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction can produce benzofuran-2-ylmethanol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzofuran-2-yl)propan-2-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxyl group and benzofuran ring system make it a versatile compound for various applications .

Properties

IUPAC Name

2-(1-benzofuran-2-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-11(2,12)10-7-8-5-3-4-6-9(8)13-10/h3-7,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYFVUSELGSLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=CC=CC=C2O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.00 g of benzofuran was dissolved in 20 ml of anhydrous tetrahdyrofuran. Thereto was dropwise added 6.2 ml of 1.5 M n-butyllithium hexane solution, in 5 minutes with stirring at -50° C. The mixture was stirred at 0° C. for 30 minutes and then cooled to -50° C. Thereto was added 0.94 ml of acetone. The resulting mixture was stirred at room temperature for 30 minutes. The solvent was removed by distillation under reduced pressure. The residue was mixed with 30 ml of chloroform and 10 ml of water to dissolve the residue. The organic layer was separated, washed with an aqueous saturated sodium chloride solution, and dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure to obtain 1.50 g of 2-(1-hydroxy-1-methylethyl)benzofuran as a colorless oily material.
Quantity
1 g
Type
reactant
Reaction Step One
Name
n-butyllithium hexane
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
0.94 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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